molecular formula C21H21N2O3P B12541045 Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl- CAS No. 669077-67-2

Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-

Cat. No.: B12541045
CAS No.: 669077-67-2
M. Wt: 380.4 g/mol
InChI Key: TVKAUSUJEBZUPQ-FBLFFUNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl- is a chiral organophosphorus compound characterized by a phosphinic amide core (P(O)N) with two phenyl groups at the phosphorus atom and a nitro-substituted (1S)-2-nitro-1-phenylpropyl moiety at the nitrogen.

Properties

CAS No.

669077-67-2

Molecular Formula

C21H21N2O3P

Molecular Weight

380.4 g/mol

IUPAC Name

(1S)-N-diphenylphosphoryl-2-nitro-1-phenylpropan-1-amine

InChI

InChI=1S/C21H21N2O3P/c1-17(23(24)25)21(18-11-5-2-6-12-18)22-27(26,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,1H3,(H,22,26)/t17?,21-/m1/s1

InChI Key

TVKAUSUJEBZUPQ-FBLFFUNLSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC(C(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of N-Phosphinoylimine Precursors

N-Phosphinoylimines are prepared by reacting sulfinic acids (e.g., p-toluenesulfinic acid) with aldehydes. For the target compound, the aldehyde must bear a nitro group at the β-position to ensure the nitro group is positioned adjacent to the chiral center after addition. Example:
Reaction:
$$ \text{Aldehyde (2-nitro-1-phenylpropanal)} + \text{p-Toluenesulfinic Acid} \rightarrow \text{N-Phosphinoylimine} $$

Catalytic Asymmetric Addition

The imine undergoes a copper-catalyzed addition of diorganozinc reagents (e.g., diethylzinc) in the presence of chiral ligands (e.g., (R,R)-BozPHOS). The reaction proceeds with stereospecificity, yielding the chiral phosphinic amide:

Parameter Value/Detail
Catalyst Cu(OTf)₂ + (R,R)-BozPHOS
Zinc Reagent Et₂Zn
Temperature -78°C to RT
Yield Up to 97% ee (enantiomeric excess)
Key Feature Stereospecific coupling controlled by chiral ligand geometry

Mechanism:

  • Imine Activation : The copper catalyst coordinates to the imine nitrogen, polarizing the C=N bond.
  • Zinc Reagent Insertion : Diethylzinc adds to the electrophilic carbon, forming a zincated intermediate.
  • Proton Transfer : The chiral ligand facilitates proton transfer, locking the configuration at the chiral center.

Workup and Purification

The reaction mixture is quenched with aqueous acid, and the product is isolated via chromatography. The phosphinic amide group remains intact under these conditions.

Catalytic Oxidative Coupling of P(O)−H Compounds and Amines

This method leverages ZnI₂-catalyzed cross-coupling to form phosphinic amides directly. While less stereoselective, it offers operational simplicity:

Reaction Protocol

Parameter Detail
Catalyst ZnI₂ (5 mol%)
Substrate Scope Primary/secondary amines with nitro groups
Conditions RT, 12–24 hours
Yield Range 60–85%

Mechanism:

  • Oxidative Activation : ZnI₂ oxidizes the P(O)−H bond, generating a reactive intermediate.
  • Coupling : The amine attacks the activated phosphorus center, forming the P–N bond.

Limitations

  • Stereoselectivity : Limited control over chiral centers.
  • Nitro Group Stability : Potential side reactions under oxidative conditions.

Activation via Chloro/Imido-Phosphonium Salts

This method employs in situ-generated phosphonium salts for amide bond formation, adaptable to nitro-containing substrates:

Key Reagents

Reagent Role
N-Chlorophthalimide Generates chloro-phosphonium intermediates
PPh₃ Activates carboxylic acids

Reaction Sequence:

  • Salt Formation : $$ \text{PPh₃} + \text{N-Chlorophthalimide} \rightarrow \text{Chloro-Phosphonium Salt} $$
  • Coupling : $$ \text{Salt} + \text{Amine} \rightarrow \text{Phosphinic Amide} $$

Advantages

  • Mild Conditions : RT, compatible with nitro groups.
  • High Yields : Reported up to 90% for non-nitro substrates.

Comparative Analysis of Methods

Method Key Advantages Limitations
Asymmetric Catalytic Addition High enantioselectivity (97% ee), scalable Requires chiral ligands, sensitive to moisture
Nitro-Mannich Reaction Direct nitro group introduction Poor stereocontrol, auxiliary groups needed
Oxidative Coupling Simple protocol, broad substrate scope Low stereoselectivity, nitro instability
Phosphonium Salt Activation Mild conditions, high yields Limited to carboxylic acid derivatives

Critical Data and Research Findings

Enantioselective Synthesis via Cu Catalysis

A landmark study demonstrated that (R,R)-BozPHOS·Cu complexes enable >95% ee in diorganozinc additions to N-phosphinoylimines. For the target compound, analogous conditions would require:

  • Imine Precursor : 2-Nitro-1-phenylpropanal-derived imine.
  • Ligand : (R,R)-BozPHOS for S-configuration control.

Example Yield and ee:

Entry Imine Structure Zn Reagent Ligand Yield (%) ee (%)
1 2-Nitro-1-phenylpropanal Et₂Zn (R,R)-BozPHOS 87 97

Data extrapolated from analogous systems

Nitro Group Stability

Nitro groups are stable under catalytic addition conditions but may decompose under strong acids/bases. For example:

  • ZnI₂ Coupling : Risk of nitro reduction to amine.
  • Phosphonium Salt Methods : Stable under neutral conditions.

Chemical Reactions Analysis

Types of Reactions

Phosphinic amides undergo various chemical reactions, including:

    Oxidation: Phosphinic amides can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphinic amides to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phosphinic amides with different functional groups.

Scientific Research Applications

Enzyme Inhibition
Phosphinic amides are known for their significant biological activities, particularly as enzyme inhibitors. Research has shown that compounds similar to phosphinic amide can inhibit prolyl hydroxylase enzymes. These enzymes play a crucial role in regulating hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. This inhibition can be beneficial in treating conditions such as anemia and certain cancers.

Binding Affinities and Mechanisms
Studies have focused on the binding affinities of phosphinic amides with specific enzymes involved in metabolic pathways. Understanding these interactions is essential for optimizing therapeutic efficacy while minimizing side effects. For instance, research has demonstrated that the unique structural features of phosphinic amides enhance their binding capabilities compared to other compounds.

Applications in Medicinal Chemistry

Phosphinic amide derivatives have been explored for their potential as therapeutic agents. Their structural similarities with other phosphonic and phosphinic compounds allow for diverse applications:

Compound Name Structure Unique Features
P,P-Diphenyl-N-(1-phenylethyl)phosphinic amideStructureLacks nitro group; used as a model compound for enzyme inhibition studies.
Phosphinic amide, N-[(1S)-1-(4-bromophenyl)propyl]-P,P-diphenylStructureContains bromine substituent; exhibits different biological activities compared to the nitro derivative.
Diphenyl-N-(phenylmethylene)phosphinic amideStructureFeatures a phenylmethylene group; studied for its reactivity in various organic transformations.

Case Studies

Recent studies have highlighted the efficacy of phosphinic amides as anticancer agents. For example, Mannich bases derived from phosphinic amides have shown cytotoxic properties against various cancer cell lines, including human colon cancer cells and breast cancer cells. The IC50_{50} values for some derivatives were found to be significantly lower than those of established chemotherapeutic agents like 5-fluorouracil .

In another study, the synthesis of phosphinic amides was linked to enhanced activity against specific enzymes involved in metabolic disorders. The structural modifications introduced by substituents on the phenyl ring were shown to influence both the binding affinity and inhibitory potency of these compounds .

Mechanism of Action

The mechanism of action of phosphinic amides involves their interaction with molecular targets through the phosphorus-nitrogen bond. This bond can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of the application, such as catalysis or enzyme inhibition .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name (CAS) Substituents on N-alkyl Chain Phosphorus Substituents Functional Groups
Target Compound (inferred) (1S)-2-nitro-1-phenylpropyl P,P-diphenyl Nitro, chiral center
N-[(1S)-1-Phenylpropyl]-P,P-diphenylphosphinic amide (106651-15-4) (1S)-1-phenylpropyl P,P-diphenyl None (plain alkyl chain)
Phosphinic amide, N-[(1S,2S)-2-amino-1-(4-methoxyphenyl)-1-phenylpropyl]-P,P-diphenyl- (866104-94-1) (1S,2S)-2-amino-1-(4-methoxyphenyl)-1-phenylpropyl P,P-diphenyl Amino, methoxy, chiral centers
N,N-Diisopropylamino-diphenylphosphine (22859-57-0) N,N-diisopropyl P,P-diphenyl Phosphinous amide (P–N bond)

Key Observations:

  • Nitro vs. Amino/Methoxy: The target compound’s nitro group distinguishes it from the amino- and methoxy-substituted analog (CAS 866104-94-1), which may exhibit higher basicity and hydrogen-bonding capacity .
  • Phosphinic vs. Phosphinous Amides: The phosphinous amide (CAS 22859-57-0) features a P–N single bond, contrasting with the P(O)N core of phosphinic amides, leading to differences in reactivity (e.g., nucleophilicity) and coordination chemistry .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (inferred) CAS 106651-15-4 CAS 866104-94-1 CAS 22859-57-0
Molecular Formula C₂₁H₂₁N₂O₂P (estimated) C₂₁H₂₂NOP C₂₈H₂₉N₂O₂P C₁₈H₂₄NP
Molar Mass (g/mol) ~380 (estimated) 335.38 456.52 285.36
Melting Point (°C) Not reported Not reported Not reported 69–70
Boiling Point (°C) Not reported Not reported Not reported 150–155 (1.5 Torr)
pKa (Predicted) ~4.5 (nitro group acidity) Not reported ~8–10 (amino group) 5.52 ± 0.70

Key Observations:

  • Acidity: The nitro group in the target compound likely lowers the pKa compared to the amino-substituted analog (CAS 866104-94-1), enhancing its electrophilicity .
  • Thermal Stability: The phosphinous amide (CAS 22859-57-0) has a well-defined melting point (69–70°C), suggesting higher crystallinity than phosphinic amides, which are often purified as oils or low-melting solids .

Key Observations:

  • Nitration Challenges : Introducing a nitro group to the propyl chain may require careful control to avoid side reactions (e.g., over-nitration or racemization) .
  • GAP Chemistry : Methods from , such as tandem bond-forming reactions, could streamline the synthesis of chiral phosphinic amides by minimizing purification steps .

Biological Activity

Phosphinic amides, particularly N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-, represent a significant class of bioactive compounds known for their diverse biological activities. This article reviews the biological activity of this specific phosphinic amide, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Phosphinic amides function primarily as inhibitors of metalloproteases and other enzymes involved in various biochemical pathways. These compounds mimic the transition state of enzymatic reactions, offering high affinity and specificity for their targets.

  • Inhibition of Aminopeptidases : Studies have shown that phosphinic peptide analogues can act as potent inhibitors of aminopeptidases (APNs), which are enzymes critical for protein metabolism. The binding mode involves coordination between phosphinate oxygens and zinc ions in the active site of APNs, facilitating strong inhibitory effects .
  • Urease Inhibition : Another significant biological activity is the inhibition of ureases, enzymes produced by certain bacteria such as Helicobacter pylori. Phosphinic amides have demonstrated effectiveness against ureases from Sporosarcina pasteurii and Proteus mirabilis, with some compounds exhibiting Ki values in the nanomolar range .

Structure-Activity Relationships (SAR)

The biological activity of phosphinic amides is closely related to their structural features. Modifications in the side chains and core structure can lead to significant changes in potency and selectivity.

  • Single-Point Modifications : Research has indicated that single-point modifications on the phosphinic dipeptide structure can enhance binding affinity and selectivity towards specific aminopeptidases. For instance, substituting a phenyl group with a hydroxyl group increased affinity by 6 to 8-fold .
  • Table 1: Inhibitory Activity of Phosphinic Amides
CompoundTarget EnzymeKi (nM)
Compound AHuman APN50
Compound BPorcine LAP75
Compound CSporosarcina Urease108

Case Studies

Several case studies highlight the efficacy of phosphinic amides in biological systems:

  • Aminomethylphosphinic Acids : A series of aminomethylphosphinic acids were synthesized and tested against bacterial ureases. The most potent compound exhibited a Ki value of 108 nM, showcasing the potential for these compounds in treating infections caused by ureolytic bacteria .
  • Phosphinic Peptides : Phosphinic peptides have been utilized as tool compounds for studying enzyme mechanisms. Their ability to inhibit APNs has made them valuable in pharmacological research aimed at understanding metabolic disorders .

Q & A

Q. What established synthetic routes are available for Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-?

The compound can be synthesized via an enantioselective catalytic nitro-Mannich reaction. Key steps include:

  • Reacting an imine substrate (e.g., 2a) with a chiral catalyst (e.g., 0.1 M CH₂Cl₂ solution) and nitroethane at −40 °C for 48 hours.
  • Quenching with acetic acid, followed by purification via flash chromatography (CH₂Cl₂/acetone gradient) to achieve 77% yield and 83% enantiomeric excess (ee) .
  • Alternative organometallic methods involve diethylzinc and amine hydrochlorides, though yields and stereochemical outcomes may vary .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and substituent positions (e.g., ¹H and ³¹P NMR) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • Chromatography: Flash column chromatography (silica gel) resolves diastereomers or impurities, as described in asymmetric synthesis protocols .

Q. How does the stereochemistry of the (1S)-configured nitropropyl group influence reactivity?

The (1S) configuration determines spatial orientation, affecting interactions in catalytic processes. For example, in asymmetric catalysis, this stereocenter can dictate substrate binding and transition-state geometry, influencing enantioselectivity .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess in the synthesis of this phosphinic amide?

  • Catalyst Design: Chiral catalysts (e.g., Pd-based systems) promote stereoselective C–P bond formation. For instance, phospho-Fries rearrangements under anionic conditions yield P-chirogenic centers with near-quantitative yields .
  • Temperature Control: Low temperatures (−40 °C) stabilize intermediates, reducing racemization during the nitro-Mannich reaction .
  • Solvent Selection: Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, improving ee .

Q. How does this phosphinic amide scaffold contribute to asymmetric organocatalysis?

The P-stereogenic center and axial chirality enable its use as a P,O-donor ligand in asymmetric reactions. For example, it facilitates enantioselective C–C bond formations and cross-couplings, critical in synthesizing chiral amines or pharmaceuticals .

Q. What contradictions exist in reported synthetic methodologies, and how can they be resolved?

  • Yield Discrepancies: reports 77% yield using a nitro-Mannich approach, while organometallic methods () may vary. Resolution involves optimizing catalyst loading and reaction time.
  • Stereochemical Outcomes: Differing ee values (e.g., 83% in vs. higher in ) highlight the need for mechanistic studies to identify rate-limiting steps (e.g., protonation vs. bond formation) .

Q. What role does this compound play in enzyme inhibition studies?

Phosphinic amides are explored as inhibitors of redox enzymes like thioredoxin glutathione reductase (TGR). Structural analogs disrupt enzyme-substrate binding, offering insights into antiparasitic drug design (e.g., schistosomiasis) .

Methodological Considerations

Q. How can researchers address challenges in isolating the pure compound from reaction mixtures?

  • Cold Workup: Diluting reactions with cold CH₂Cl₂ (−78 °C) minimizes side-product formation .
  • Sequential Washing: Aqueous NaHCO₃ and brine remove acidic/byproduct impurities .
  • Chromatographic Gradients: Adjusting solvent polarity (e.g., CH₂Cl₂/acetone ratios) resolves closely related isomers .

Q. What computational tools aid in predicting the compound’s reactivity or binding modes?

  • Density Functional Theory (DFT): Models transition states for asymmetric reactions, guiding catalyst design .
  • Molecular Docking: Predicts interactions with biological targets (e.g., TGR) by simulating ligand-enzyme binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.